(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a pyrazole ring, and various substituents including a fluorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone with hydrazine derivatives under microwave irradiation.
Synthesis of the thiazolidinone ring: This involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions.
Coupling of the pyrazole and thiazolidinone rings: This step involves the condensation of the pyrazole aldehyde with the thiazolidinone derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-(4-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-3-Yl)-5-Methoxyphenol
Uniqueness
(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone ring with a pyrazole ring and specific substituents.
Properties
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-27-16-8-6-15(7-9-16)25-19(26)17(28-20(25)22)10-13-11-23-24-18(13)12-2-4-14(21)5-3-12/h2-11,22H,1H3,(H,23,24)/b17-10-,22-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUUZCVNNGJNQJ-NFFGIOBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)SC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/SC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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